Lenalidomide-I

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

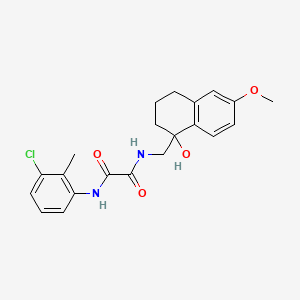

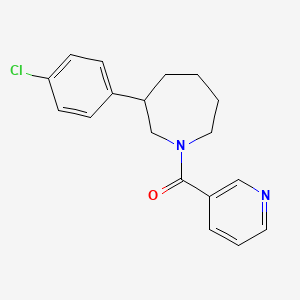

Lenalidomide is a cancer drug also known by its brand name Revlimid . It is used to treat myeloma, myelodysplastic syndromes, follicular lymphoma, and mantle cell lymphoma . It works by stopping cancer cells from developing, stopping blood vessels from growing in the cancer, and stimulating part of the immune system to attack the cancer cells .

Synthesis Analysis

The synthesis of Lenalidomide involves reacting methyl 2-bromomethyl-3-nitrobenzoate with 2,6 dioxopiperidin-3-ammonium chloride in the presence of DMF and triethylamine to obtain 3- (4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piepridine-2,6-dione. This nitro intermediate is then hydrogenated at 50 psi pressure using a 10% Pd/C catalyst in 1,4-dioxane .Molecular Structure Analysis

Lenalidomide stabilizes protein-protein complexes by turning labile intermolecular H-bonds into robust interactions . All molecules have a similar chemical structure, with a mutual phthalimide and glutarimide carbon skeleton distinguished only by the side chain .Chemical Reactions Analysis

The cyclization of methyl 2- (bromomethyl)-3-nitrobenzoate (I) with 3-aminopiperidine-2,6-dione hydrochloride (II) was performed to prepare (3RS)-3- (7-nitro-3-oxo-1H-isoindol-2-yl) piperidine-2,6-dione (III) as lenalidomide nitro precursor .Physical And Chemical Properties Analysis

The structure and polymorphic modification of Lenalidomide were determined using NMR spectroscopy, differential scanning calorimetry, and x-ray powder diffraction .Wissenschaftliche Forschungsanwendungen

Multiple Myeloma (MM) Treatment

Lenalidomide is well-established and approved for MM therapy. Its mode of action includes immune modulation, anti-angiogenic effects, anti-inflammatory properties, and anti-proliferative activity. Key clinical phase II and III data support its efficacy in MM treatment .

Malignant Lymphomas

Beyond MM and MDS, lenalidomide is being investigated in malignant lymphomas. Its immunostimulatory effects and anti-tumor properties make it a promising candidate for lymphoma therapy .

Immunomodulation and NK-Cell Activation

Lenalidomide possesses T-cell costimulatory potential and activates natural killer (NK) cells. This aspect is particularly relevant during maintenance therapy and in minimal residual disease settings .

Combination Therapies

Researchers are exploring synergistic effects by combining lenalidomide with corticosteroids, chemotherapy, or other novel agents. These combinations aim to enhance tumoricidal effects and improve patient outcomes .

Mechanism of Action: CRL4 E3 Ubiquitin Ligase Complex

Lenalidomide interacts with cereblon (CRBN) and forms the CRL4 E3 ubiquitin ligase complex. This complex targets transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for ubiquitination and degradation, contributing to its therapeutic effects .

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-(7-iodo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IN2O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6H2,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIUJJLYXXEGFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lenalidomide-I | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2555186.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2555187.png)

![3-(3-Fluorophenyl)-8-((4-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2555189.png)

![4-acetyl-N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B2555190.png)

![3-[(3-Methylpiperidin-1-yl)carbonyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B2555192.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2555196.png)

![2-({[1,1'-Biphenyl]-2-yl}carbamoyl)-3-nitrobenzoic acid](/img/structure/B2555201.png)